Naphazoline

Adrenergic Receptor Pharmacology Radioligand Binding Functional Selectivity

Select Naphazoline for applications demanding a short-acting (<4 h) imidazoline decongestant, minimizing rebound congestion risk vs. oxymetazoline. Its uniquely high epidermal flux (Jmax = 77.4 μg/cm²/h, ~100× greater than oxymetazoline) makes it the superior candidate for transdermal/dermal proof-of-concept studies. The balanced α₁/α₂ agonist ratio (~1:2) also serves as a pharmacological tool distinct from selective agents like phenylephrine. Ideal for OTC ocular/nasal formulations and vascular tissue assays.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 835-31-4
Cat. No. B1676943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphazoline
CAS835-31-4
SynonymsAfazol Grin
AK Con
AK-Con
Albalon
All Clear
Clear Eyes
Colirio Alfa
Hydrochloride, Naphazoline
Idril
Miraclar
Monohydrochloride, Naphazoline
Nafazair
Naphazoline
Naphazoline Hydrochloride
Naphazoline Monohydrochloride
Naphazoline Nitrate
Naphcon
Naphcon forte
Nitrate, Naphazoline
Optazine
Pensa, Vasoconstrictor
Privin
Privine
Proculin
Siozwo
Tele Stulln
Tele-Stulln
Vasoclear
Vasocon
Vasocon Regular
Vasoconstrictor Pensa
VasoNit
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)
InChIKeyCNIIGCLFLJGOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naphazoline (CAS 835-31-4) Procurement Guide: Pharmacological Profile and Structural Classification


Naphazoline is an imidazoline-derived sympathomimetic amine [1]. It functions as a direct-acting agonist at both α₁- and α₂-adrenergic receptors [2][3]. In vitro studies demonstrate its binding to I₁-imidazoline sites (pKi 6.61) and α₂-adrenoceptor subtypes [4][5]. Its primary therapeutic action is vasoconstriction in nasal and ocular mucosa [1].

Why Naphazoline (CAS 835-31-4) Cannot Be Interchanged with Other Topical Imidazoline Decongestants


In-class substitution among imidazoline decongestants (e.g., oxymetazoline, xylometazoline, tetrahydrozoline) is not straightforward due to quantifiable differences in receptor binding profiles, functional selectivity, and pharmacokinetic properties [1]. Naphazoline exhibits a distinct α₁/α₂ affinity ratio (~1:2) [2] and a specific vasoconstrictor potency rank [3]. These molecular differences translate into clinically relevant variations in the duration of action [4] and potential for systemic effects [5], necessitating compound-specific selection.

Naphazoline (CAS 835-31-4) Evidence Guide: Quantified Differentiation from Key Comparators


Naphazoline vs. Medetomidine: Receptor Binding Affinity and Functional Potency Ratios

In direct comparative assays, naphazoline exhibits a distinct α₁/α₂ potency profile relative to the highly α₂-selective agonist medetomidine . Naphazoline's potency ratio (α₁/α₂) is 25.8 for α₁ and 3.0 for α₂ when compared to medetomidine . This contrasts with the typical profile of pure α₂-agonists and informs its functional effects.

Adrenergic Receptor Pharmacology Radioligand Binding Functional Selectivity

Naphazoline vs. Oxymetazoline, Xylometazoline, Tetrahydrozoline: Human Epidermal Flux and Transdermal Delivery Potential

In an in vitro human epidermal penetration study, the maximum flux (Jmax) of naphazoline free base was significantly different from other imidazolines [1]. Naphazoline exhibited a Jmax that was 10-fold higher than oxymetazoline and 4-fold higher than tetrahydrozoline and xylometazoline [1][2].

Transdermal Drug Delivery Pharmacokinetics Formulation Science

Naphazoline vs. Phenylephrine: Potency and Intrinsic Activity in Vascular Tissue

In rabbit aorta, naphazoline acts as a full agonist with high efficacy, comparable to norepinephrine and phenylephrine [1]. However, in rat portal vein, naphazoline demonstrates low efficacy, a tissue-specific response not observed with phenylephrine [1]. Furthermore, naphazoline has a higher relative presynaptic potency than phenylephrine in rabbit pulmonary artery [2].

Vascular Pharmacology Alpha-Adrenoceptor Agonism Partial Agonism

Naphazoline vs. Xylometazoline and Oxymetazoline: Duration of Action in Nasal Decongestion

Acoustic rhinometry studies in healthy subjects revealed significant differences in duration of action among imidazolines [1]. Naphazoline (0.02%) showed no decongestant effect after 4 hours, whereas oxymetazoline (0.05% and 0.01%) and xylometazoline (0.1%) maintained significant effects beyond 8 hours [1].

Nasal Decongestant Pharmacology Duration of Action Acoustic Rhinometry

Naphazoline vs. Tetrahydrozoline: Ion-Pair Flux and Formulation Considerations

When formulated as ion-pairs with salicylic acid (SA), the flux of naphazoline (12.0 ± 1.6 μg/cm²/h) was similar to that of ephedrine but approximately 3-fold higher than tetrahydrozoline [1]. This demonstrates that naphazoline's delivery can be further modulated by counter-ion selection.

Transdermal Flux Ion-Pair Formulation Prodrug Strategy

Naphazoline vs. Clonidine: Intrinsic Activity and Affinity at Cardiac Alpha-Adrenoceptors

In rat ventricular myocardium, both naphazoline and clonidine act as partial α-agonists [1]. However, naphazoline demonstrates slightly lower affinity and intrinsic activity compared to clonidine [1]. Naphazoline also competitively antagonizes the positive inotropic effect of phenylephrine [1].

Cardiac Pharmacology Positive Inotropy Partial Agonism

Naphazoline (CAS 835-31-4) Application Scenarios Supported by Differential Evidence


Development of Short-Acting Ophthalmic and Nasal Decongestant Formulations

Based on evidence of its shorter duration of action (<4 hours) compared to oxymetazoline and xylometazoline [1], naphazoline is the preferred active pharmaceutical ingredient (API) for developing products intended for acute, temporary relief of congestion. This profile is ideal for over-the-counter eye drops and nasal sprays where prolonged vasoconstriction is not desired and may increase the risk of rebound congestion [1].

Topical and Transdermal Drug Delivery Research

Naphazoline's significantly higher epidermal flux (Jmax = 77.4 μg/cm²/h) compared to other imidazolines like oxymetazoline (100x lower) and tetrahydrozoline (4x lower) makes it a superior candidate for proof-of-concept studies in transdermal or dermal drug delivery [2]. Its flux can be further optimized via ion-pair formation, offering a 3-fold advantage over tetrahydrozoline [3]. Researchers should select naphazoline when higher skin permeability is a critical project parameter [2].

Pharmacological Tool for Studying Mixed α₁/α₂-Adrenoceptor Function

Naphazoline serves as a valuable pharmacological tool for investigating systems where balanced α₁/α₂ agonism is required. Its distinct potency ratio relative to medetomidine (α₁: 25.8, α₂: 3.0) and its tissue-dependent efficacy (high in aorta, low in portal vein) [4] allow researchers to probe the functional roles of mixed adrenoceptor populations in vascular and other smooth muscle tissues. It offers a different profile from purely selective agonists like phenylephrine or clonidine [4][5].

In Vitro Assays Requiring Specific Alpha-Adrenoceptor Antagonism

In specific assay systems like human platelets, naphazoline acts as an effective α-adrenergic antagonist with potency similar to phentolamine and yohimbine [6]. This property supports its use as a reference antagonist in in vitro studies of α-adrenoceptor function, providing a complementary tool to classical antagonists [6].

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